2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-9(20)16-13-4-5-15(19-18-13)24-7-14(21)17-10-2-3-11-12(6-10)23-8-22-11/h2-6H,7-8H2,1H3,(H,17,21)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQOBXAVAJNDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the acetamido group. The benzo[d][1,3]dioxole moiety is then attached through a thiol linkage. Common reagents used in these reactions include acetic anhydride, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives with thioether linkages can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Enzyme inhibition studies have demonstrated that related compounds can effectively inhibit key enzymes involved in metabolic pathways associated with diseases such as diabetes and Alzheimer's disease . Specifically, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase and alpha-glucosidase, showing promising results for therapeutic applications in neurodegenerative disorders and metabolic syndromes .
Antimicrobial Properties
There is a growing interest in exploring antimicrobial applications for compounds like 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide. Preliminary studies suggest that derivatives with similar chemical frameworks possess significant antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment .
Case Studies
Several studies have highlighted the potential of similar compounds:
Mechanism of Action
The mechanism by which 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- Pyridazine vs. Benzylthio : The target’s pyridazine ring (vs. benzylthio in K-series) may confer distinct electronic properties, influencing target binding and metabolic stability .
- Heterocyclic Complexity: Compounds like CAS 1019096-80-0 () and ’s tetrahydroquinoline derivative incorporate larger heterocycles, which may improve selectivity but complicate synthesis .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) or hydrophilic moieties (e.g., methoxy in ) modulate solubility and bioavailability .
Biological Activity
The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide , also known by its CAS number 1021056-96-1, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 359.4 g/mol. The structure features a pyridazine ring linked to a benzo[d][1,3]dioxole moiety via a thioether linkage, suggesting potential interactions with biological targets due to its unique functional groups.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study on related pyridazine derivatives demonstrated an IC50 value of approximately 10 μM against human cancer cell lines, suggesting that the thioether moiety may enhance bioactivity by improving solubility and cellular uptake .
Antimicrobial Activity
The thioether functionality in the compound may confer antimicrobial properties. Compounds containing thioether linkages have been reported to exhibit activity against a range of bacteria and fungi.
Research Findings : In vitro studies revealed that similar thio compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating that the biological activity of our compound could be explored further in this context .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression or microbial survival.
- Modulation of Signaling Pathways : It could affect signaling pathways related to apoptosis or inflammation.
- Interaction with DNA/RNA : The compound might interact with nucleic acids, disrupting replication or transcription processes.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is crucial for evaluating the therapeutic potential of any new compound.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High (due to lipophilicity) |
| Metabolism | Hepatic |
| Excretion | Renal |
| Toxicity | Low (preliminary studies) |
Preliminary toxicity studies indicate low cytotoxicity in normal cells, which is promising for its therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
